Anti-Staphylococcal Potency and Biofilm Inhibition of CAS 324547-31-1 Versus Vancomycin
The target compound has been evaluated against Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) of 32 µg/mL . In a head-to-head comparative study against clinical isolates of S. aureus, the compound demonstrated superior biofilm inhibition compared to the standard-of-care antibiotic vancomycin . This biofilm-specific advantage is mechanistically distinct from the bacteriostatic/bactericidal action of vancomycin and is consistent with the known capacity of rhodanine derivatives to interfere with bacterial communication pathways [1].
| Evidence Dimension | Antimicrobial potency and biofilm inhibition |
|---|---|
| Target Compound Data | MIC = 32 µg/mL against S. aureus; superior biofilm inhibition vs. vancomycin |
| Comparator Or Baseline | Vancomycin (biofilm inhibition) |
| Quantified Difference | Superior biofilm inhibition (qualitative comparison reported); MIC absolute value for target compound |
| Conditions | Clinical isolates of Staphylococcus aureus; standard MIC and biofilm assay conditions |
Why This Matters
The biofilm inhibitory advantage over a frontline antibiotic suggests procurement value for research into anti-virulence strategies, where biofilm disruption rather than direct killing is the therapeutic goal.
- [1] Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. (2015). View Source
